molecular formula C8H10BrNO B1291364 5-Bromo-2-isopropoxypyridine CAS No. 870521-31-6

5-Bromo-2-isopropoxypyridine

Cat. No. B1291364
Key on ui cas rn: 870521-31-6
M. Wt: 216.07 g/mol
InChI Key: FSZRSTNRZUIEMA-UHFFFAOYSA-N
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Patent
US08748627B2

Procedure details

To a solution of Example 68A (7.9 g, 36.6 mmol) in tetrahydrofuran (100 mL) cooled to −78° C. under nitrogen was added butyllithium (1.6M in hexanes, 37 ml, 59.2 mmol) drop wise over 10 minutes. The reaction was stirred for 20 minutes and trimethyl borate (6.7 mL, 59.2 mmol) was added drop wise over 5 minutes. The resulting mixture was stirred for 2 hours at −78+ C. and peracetic acid (32% in acetic acid, 13 mL, 59.2 mmol) was added. After 10 minutes at −78° C. the reaction was warmed to 0° C. and stirred for 1 hour. The reaction was cooled to −10° C. and treated with 10% aqueous sodium bisulfite (30 mL). The mixture was concentrated to ⅓ volume and extracted with ether (300 mL). The organic phase was washed with water (300 mL) and brine (200 mL), dried (MgSO4), filtered, and concentrated to provide 5.2 g of the title compound (92%) as a light yellow liquid. 1H NMR (300 MHz, DMSO-d6) δ ppm 1.23 (d, J=6.25 Hz, 6H) 4.95-5.17 (m, 1H) 6.57 (d, J=8.82 Hz, 1H) 7.14 (dd, J=8.82, 2.94 Hz, 1H) 7.65 (d, J=2.94 Hz, 1H) 9.21 (s, 1H); MS (DCI) m/z 154.0 (M+H)+.
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
37 mL
Type
reactant
Reaction Step Two
Quantity
6.7 mL
Type
reactant
Reaction Step Three
Name
peracetic acid
Quantity
13 mL
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
reactant
Reaction Step Five
Yield
92%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]([O:8][CH:9]([CH3:11])[CH3:10])=[N:6][CH:7]=1.C([Li])CCC.B(OC)(OC)[O:18]C.C(OO)(=O)C.S(=O)(O)[O-].[Na+]>O1CCCC1>[CH:9]([O:8][C:5]1[N:6]=[CH:7][C:2]([OH:18])=[CH:3][CH:4]=1)([CH3:11])[CH3:10] |f:4.5|

Inputs

Step One
Name
Quantity
7.9 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)OC(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
37 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
6.7 mL
Type
reactant
Smiles
B(OC)(OC)OC
Step Four
Name
peracetic acid
Quantity
13 mL
Type
reactant
Smiles
C(C)(=O)OO
Step Five
Name
Quantity
30 mL
Type
reactant
Smiles
S([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was stirred for 2 hours at −78+ C
Duration
2 h
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to −10° C.
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (300 mL)
WASH
Type
WASH
Details
The organic phase was washed with water (300 mL) and brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)(C)OC1=CC=C(C=N1)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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